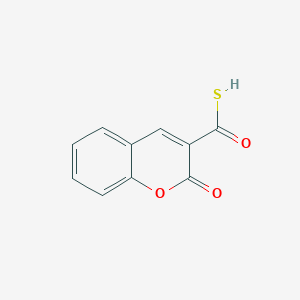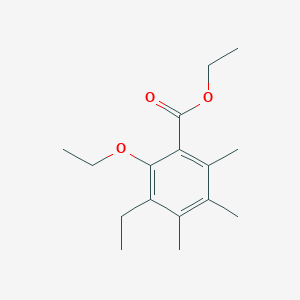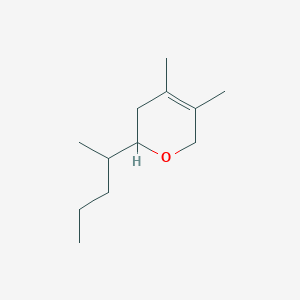
4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its unique structure, which includes two methyl groups and a pentan-2-yl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-pentanone with an appropriate aldehyde in the presence of an acid catalyst can lead to the formation of the desired pyran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbutane: A similar compound with a different substitution pattern.
2,4-Dimethyl-4-ethylheptane: Another compound with a similar structure but different substituents.
Uniqueness
4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern and the presence of the pyran ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
648882-78-4 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
4,5-dimethyl-2-pentan-2-yl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C12H22O/c1-5-6-9(2)12-7-10(3)11(4)8-13-12/h9,12H,5-8H2,1-4H3 |
Clé InChI |
PBMDIZWZUXDZNN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1CC(=C(CO1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)
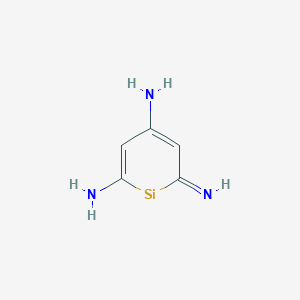
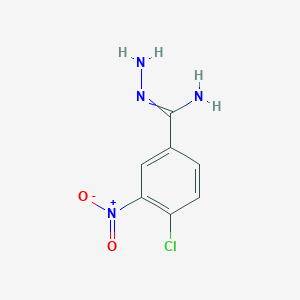
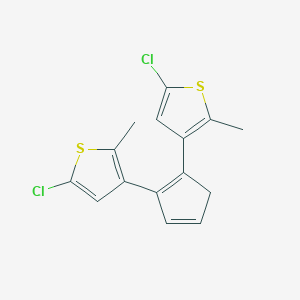
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)


![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)

